
2-Hydroxyclomipramine
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Overview
Description
2-Hydroxyclomipramine is a minor hydroxylated metabolite of clomipramine, a tricyclic antidepressant (TCA) used primarily for obsessive-compulsive disorder and major depressive disorder . Clomipramine undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, producing multiple metabolites, including pharmacologically active N-desmethylclomipramine (norclomipramine) and hydroxylated derivatives such as 8-hydroxyclomipramine and this compound . While N-desmethylclomipramine is a major metabolite with therapeutic activity, this compound is quantitatively insignificant in vivo due to rapid elimination, despite detectable formation in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyclomipramine is synthesized through the hydroxylation of clomipramineThe hydroxylation can be catalyzed by enzymes such as cytochrome P450 .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from the metabolic products of clomipramine . This method ensures the high purity and yield of the compound necessary for further applications.
Chemical Reactions Analysis
Formation via 2-Hydroxylation
2-Hydroxyclomipramine is produced through 2-hydroxylation of the parent compound clomipramine. This reaction is mediated by cytochrome P450 (CYP) enzymes:
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Reaction pathway :
Clomipramine2-hydroxylationCYP2D6/CYP3A4/CYP1A2This compound
This metabolite is subsequently conjugated with glucuronic acid for renal excretion .
Further Demethylation
This compound undergoes N-demethylation to form 2-hydroxydesmethylclomipramine :
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Reaction :
This compoundN-demethylationCYP2D62-Hydroxydesmethylclomipramine
This reaction is a minor pathway compared to the 8-hydroxylation of clomipramine .
Key Pharmacokinetic Data
Enzyme Polymorphisms and Variability
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CYP2D6 poor metabolizers : Exhibit reduced demethylation of this compound, leading to elevated parent drug levels .
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Interindividual variability : Hydroxylation clearance varies by 50–60% due to genetic polymorphisms (e.g., CYP2D6 alleles *3, *4, *5) .
Clinical Relevance
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Activity : this compound’s pharmacological activity remains uncharacterized in vivo, unlike its 8-hydroxy counterpart .
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Toxicity risk : Accumulation may occur in patients with CYP2D6 inhibition or deficiency, though clinical significance is unclear .
Analytical Detection
Scientific Research Applications
Pharmacological Profile
2-Hydroxyclomipramine is formed through the metabolism of clomipramine, primarily via cytochrome P450 enzymes (CYP) such as CYP2D6. Its pharmacological effects can be attributed to its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Table 1: Comparison of Clomipramine and Its Metabolites
Compound | Mechanism of Action | Clinical Use |
---|---|---|
Clomipramine | Inhibits serotonin and norepinephrine reuptake | Depression, OCD |
This compound | Similar to clomipramine but with distinct metabolic clearance | Potential antidepressant effects |
Desmethylclomipramine | Active metabolite with norepinephrine effects | Depression, anxiety disorders |
Antidepressant Effects
Studies suggest that this compound may contribute to the overall antidepressant effects of clomipramine. While it is often undetectable in plasma compared to other metabolites like 8-hydroxyclomipramine, its role in enhancing therapeutic outcomes remains a subject of investigation .
Drug Interactions
The metabolism of clomipramine and its metabolites can be significantly affected by other medications. For instance, co-administration with drugs that inhibit CYP enzymes (e.g., ciprofloxacin) can lead to increased plasma levels of clomipramine and its metabolites, potentially enhancing therapeutic effects or causing toxicity .
Case Study on Multi-Drug Interactions
A fictional case study examined a patient prescribed clomipramine alongside ciprofloxacin and diphenhydramine. The study highlighted that the inhibition of CYP1A2 by ciprofloxacin reduced the metabolism of clomipramine into its active metabolite desmethylclomipramine by approximately 21% to 30% . This underscores the importance of monitoring drug interactions in patients receiving multiple medications.
Population Pharmacokinetics Study
Another study focused on the population pharmacokinetics of clomipramine and its metabolites, including this compound. The findings indicated significant variability in metabolic clearance among individuals, influenced by genetic factors affecting CYP enzyme activity . This variability highlights the need for personalized medicine approaches in prescribing clomipramine.
Future Research Directions
Further research is necessary to elucidate the specific roles of this compound in clinical settings. Areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts with neurotransmitter systems.
- Longitudinal Studies : Assessing the long-term effects of this compound in patients receiving clomipramine.
- Genetic Studies : Exploring genetic polymorphisms in CYP enzymes that may affect the metabolism of clomipramine and its metabolites.
Mechanism of Action
2-Hydroxyclomipramine exerts its effects by influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. It acts as a potent inhibitor of serotonin reuptake, thereby increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . This mechanism is similar to that of its parent compound, clomipramine, but with distinct pharmacokinetic properties .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparison with N-Desmethylclomipramine
- Formation Pathway : N-desmethylclomipramine is generated via CYP-mediated N-demethylation, a primary metabolic route for clomipramine. In contrast, 2-hydroxyclomipramine is formed through hydroxylation at the 2-position of the dibenzazepine ring .
- Pharmacokinetics :
- In Vitro Formation : N-desmethylclomipramine is predicted to be the major metabolite based on in vitro microsomal data .
- In Vivo Exposure : N-desmethylclomipramine achieves plasma concentrations comparable to the parent drug, contributing to therapeutic effects. In contrast, this compound is undetectable in human plasma due to high intrinsic elimination clearance (6.5 µL/min/mg microsomal protein) .
Comparison with 8-Hydroxyclomipramine
- Formation Pathway : Both 8-hydroxyclomipramine and this compound are hydroxylation products, but their elimination profiles differ significantly.
- Elimination Kinetics :
- Metabolite Stability : The disparity highlights the importance of elimination kinetics over formation rates in determining metabolite exposure.
Structural Analogs: 2-Hydroxytrimipramine
2-Hydroxytrimipramine, a metabolite of the TCA trimipramine, shares structural similarities with this compound. Differences in parent drug metabolism (e.g., trimipramine vs. clomipramine) and CYP isoform specificity likely influence their metabolite profiles.
Research Findings and Implications
- In Vitro-to-In Vivo Discrepancy : Predictions based solely on in vitro formation data overestimate this compound’s importance. Its rapid elimination necessitates integrated models incorporating clearance parameters for accurate metabolite exposure forecasting .
- Regulatory Considerations : The FDA’s Metabolites in Safety Testing (MIST) guidelines emphasize assessing major metabolites in preclinical models. This compound’s undetectable levels in humans likely exempt it from additional safety studies .
Biological Activity
2-Hydroxyclomipramine is an active metabolite of the tricyclic antidepressant clomipramine. It has garnered attention for its biological activity, particularly in the context of its pharmacological effects, mechanisms of action, and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
This compound is structurally similar to clomipramine, with modifications that influence its pharmacological profile. It acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), contributing to its antidepressant effects. The compound exhibits a stronger inhibition of norepinephrine reuptake compared to serotonin reuptake, which is significant for its efficacy in treating mood disorders .
Biological Activity and Pharmacodynamics
Research indicates that this compound possesses various biological activities:
- Antidepressant Effects : Similar to clomipramine, this compound has demonstrated efficacy in alleviating symptoms of depression. Its mechanism involves enhancing monoamine neurotransmission by inhibiting the reuptake of norepinephrine and serotonin .
- Neuroprotective Properties : Studies have shown that clomipramine and its metabolites, including this compound, exhibit neuroprotective effects against oxidative stress and neurotoxicity. For instance, clomipramine has been reported to protect against iron-mediated neurotoxicity and reduce T-lymphocyte proliferation in vitro .
- Impact on Immune Function : Clomipramine has been associated with modulation of immune responses, evidenced by reduced B-cell activation and cytokine production in experimental models . This suggests a potential role for this compound in managing inflammatory conditions alongside psychiatric disorders.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Treatment-Resistant Depression : A study involving patients with severe endogenous depression resistant to conventional treatments reported successful outcomes when combining clomipramine with other agents like L-tryptophan and lithium. This combination therapy underscores the importance of metabolites such as this compound in enhancing therapeutic efficacy .
- Clomipramine Intoxication : In cases of overdose, analysis of postmortem samples revealed significant concentrations of clomipramine and its metabolites, including this compound. This information is crucial for understanding toxicity profiles and the pharmacokinetics of these compounds in clinical settings .
Research Findings
Recent studies have provided insights into the pharmacological properties and therapeutic implications of this compound:
- In Vitro Studies : Research demonstrated that clomipramine (and by extension its metabolites) significantly decreased latency in behavioral tests in depressed rat models, indicating rapid onset of antidepressant effects .
- Histological Analyses : Investigations into the effects of clomipramine on neuroinflammation revealed that treatment led to reduced microglial activation and less axonal damage compared to untreated controls. These findings suggest that this compound may play a role in protecting neuronal integrity during inflammatory processes .
Data Tables
Q & A
Basic Research Questions
Q. What is the metabolic pathway of 2-Hydroxyclomipramine in humans, and how does it compare to other clomipramine metabolites?
- Methodological Answer : this compound is a minor metabolite of clomipramine, a tricyclic antidepressant. Its formation involves cytochrome P450-mediated hydroxylation. In vitro studies using human liver microsomes (HLM) predicted comparable exposure levels for 8-hydroxyclomipramine and this compound. However, in vivo plasma analysis revealed undetectable levels of this compound, attributed to its significantly higher intrinsic elimination clearance (6.5 µL/min/mg microsomal protein) compared to 8-hydroxyclomipramine (1.5 µL/min/mg). This discrepancy highlights the limitations of relying solely on in vitro formation data to predict metabolite significance .
Q. What analytical techniques are recommended for detecting this compound in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting low-abundance metabolites like this compound. Method validation should include sensitivity thresholds (e.g., lower limit of quantification, LLOQ) and specificity checks against structural analogs (e.g., 8-hydroxyclomipramine). Due to its undetectable plasma levels in vivo, researchers must optimize extraction protocols (e.g., solid-phase extraction) and consider pooled sample analysis to enhance signal detection .
Advanced Research Questions
Q. How can in vitro-to-in vivo extrapolation (IVIVE) models be optimized to predict this compound exposure more accurately?
- Methodological Answer : Current IVIVE models (e.g., Equations 10 and 11 for PO/IV administration) incorporate scaled clearance values from HLM and hepatocyte data, adjusted for liver mass (54.7 mg microsomal protein/g liver) and body weight (21.43 g liver/kg). For this compound, integrating metabolite-specific parameters—such as plasma protein binding, tissue distribution, and renal clearance—into physiologically based pharmacokinetic (PBPK) models can improve predictions. Comparative studies with other clomipramine metabolites (e.g., N-desmethylclomipramine) are critical for refining scaling factors .
Q. What experimental designs are effective in resolving discrepancies between predicted and observed metabolite exposures, as seen with this compound?
- Methodological Answer : A crossover study design comparing in vitro HLM data with in vivo pharmacokinetic profiles in animal models (e.g., rodents) can identify clearance mechanisms specific to this compound. Parallel experiments should measure metabolite formation in hepatocytes, microsomes, and plasma while accounting for interspecies differences. For human extrapolation, population pharmacokinetic modeling with Bayesian estimation can reconcile in vitro clearance data (e.g., 6.5 µL/min/mg) with observed undetectable plasma levels .
Q. How does the intrinsic elimination clearance of this compound affect its pharmacokinetic profile compared to 8-Hydroxyclomipramine?
- Methodological Answer :
The intrinsic clearance (CLint) of this compound (6.5 µL/min/mg) is ~4.3-fold higher than that of 8-hydroxyclomipramine (1.5 µL/min/mg), leading to rapid hepatic extraction and negligible systemic exposure. This difference can be quantified using the hepatic clearance equation:
Clhep=QH+fu⋅CLintQH⋅fu⋅CLint
where QH is hepatic blood flow, and fu is the fraction unbound. The high CLint of this compound results in a Clhep approaching QH, explaining its undetectable plasma levels despite comparable in vitro formation rates .
Q. Methodological Considerations for Future Studies
- Ethical Compliance : Human/animal studies must adhere to the Declaration of Helsinki and institutional review board (IRB) approvals, with detailed participant selection criteria and informed consent protocols .
- Literature Review : Follow PRISMA guidelines for systematic reviews to ensure reproducibility and minimize bias when evaluating metabolite kinetics .
- Data Reproducibility : Document experimental conditions (e.g., microsomal protein concentrations, scaling factors) to enable cross-study comparisons .
Properties
CAS No. |
61523-75-9 |
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Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)10-5-11-22-17-7-4-3-6-14(17)8-9-15-12-19(23)16(20)13-18(15)22/h3-4,6-7,12-13,23H,5,8-11H2,1-2H3 |
InChI Key |
QXZNSJJZRXNDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC(=C(C=C31)Cl)O |
Origin of Product |
United States |
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